molecular formula C7H4FNO3 B1313130 2-Fluoro-3-nitrobenzaldehyde CAS No. 96516-29-9

2-Fluoro-3-nitrobenzaldehyde

Cat. No.: B1313130
CAS No.: 96516-29-9
M. Wt: 169.11 g/mol
InChI Key: WLDHPJSICUOHTH-UHFFFAOYSA-N
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Description

2-Fluoro-3-nitrobenzaldehyde is an organic compound with the chemical formula C7H4FNO3. It is a yellow crystalline or powdery substance that is soluble in organic solvents and relatively stable at room temperature. This compound is used as a chemical intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

2-Fluoro-3-nitrobenzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 3-nitrobenzaldehyde with hydrogen fluoride under appropriate conditions to produce this compound . The reaction typically requires careful handling due to the reactivity of hydrogen fluoride.

Chemical Reactions Analysis

2-Fluoro-3-nitrobenzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of 2-Fluoro-3-nitrobenzaldehyde is in the pharmaceutical industry, particularly in the development of novel therapeutic agents.

Bruton’s Tyrosine Kinase Inhibitors

Research has demonstrated that this compound is instrumental in synthesizing inhibitors of Bruton’s tyrosine kinase (BTK), which are crucial for treating B-cell malignancies such as chronic lymphocytic leukemia (CLL) and other cancers. The incorporation of fluorinated compounds enhances the pharmacokinetic properties of these inhibitors, leading to improved efficacy .

Agrochemical Applications

In addition to pharmaceuticals, this compound is utilized in agrochemical formulations. Its fluorinated structure contributes to the stability and effectiveness of various pesticides and herbicides.

Synthesis of Agrochemical Precursors

The compound acts as an intermediate in the synthesis of various agrochemical agents, where it can be modified to create compounds with specific biological activities against pests and diseases affecting crops .

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of derivatives synthesized from this compound against human cytomegalovirus (hCMV). The results indicated that specific derivatives exhibited significant antiviral activity, showcasing the compound's potential beyond traditional applications .

Case Study 2: Synthesis of Novel Compounds

Research involving the synthesis of various substituted nitrocorroles from this compound revealed that these compounds could serve as effective platforms for developing new materials with unique optical properties, potentially applicable in photonic devices .

Data Table: Summary of Applications

Application AreaSpecific UseNotable Outcomes
PharmaceuticalsSynthesis of BTK inhibitorsEffective against B-cell malignancies
AgrochemicalsIntermediate for pesticide synthesisEnhanced stability and efficacy
Antiviral ResearchDerivatives against hCMVSignificant antiviral activity
Material ScienceSynthesis of nitrocorrolesUnique optical properties for photonic devices

Mechanism of Action

The mechanism of action of 2-Fluoro-3-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. For example, the nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

2-Fluoro-3-nitrobenzaldehyde can be compared with other similar compounds, such as:

  • 3-Fluoro-4-nitrobenzaldehyde
  • 4-Fluoro-3-nitrobenzaldehyde
  • 2-Fluoro-5-nitrobenzaldehyde

These compounds share similar structural features but differ in the position of the fluorine and nitro groups on the benzene ring. The unique positioning of these groups in this compound imparts distinct chemical and physical properties, making it suitable for specific applications .

Biological Activity

2-Fluoro-3-nitrobenzaldehyde (CAS No. 96516-29-9) is an organic compound characterized by the presence of both a fluorine and a nitro group on a benzaldehyde structure. This unique molecular configuration imparts significant biological activity, making it a valuable compound in medicinal chemistry and biochemical research.

  • Molecular Formula : C7_7H4_4FNO3_3
  • Molecular Weight : 171.11 g/mol
  • Appearance : Yellow crystalline or powdery substance
  • Solubility : Soluble in organic solvents

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins involved in metabolic pathways, particularly in cancer cells. The compound can participate in redox reactions due to its nitro group, while the aldehyde moiety can form covalent bonds with nucleophiles, modulating enzyme activities and influencing biochemical pathways .

Applications in Medicinal Chemistry

This compound has been utilized as a building block in the synthesis of pharmaceutical compounds, notably as an inhibitor of Bruton’s tyrosine kinase (BTK), which is crucial for treating B-cell malignancies such as certain leukemias and lymphomas. Its role in developing targeted therapies highlights its significance in oncology .

Case Studies

  • Inhibition of Bruton’s Tyrosine Kinase :
    • A study demonstrated that derivatives of this compound effectively inhibit BTK, providing a promising avenue for cancer treatment. The synthesized inhibitors showed enhanced selectivity and potency against malignant B-cells compared to traditional therapies .
  • Interaction with Enzymes :
    • Research indicated that this compound interacts with cytochrome P450 enzymes, affecting drug metabolism. It was found not to inhibit major P450 isoforms (CYP1A2, CYP2C19, CYP2D6, etc.), suggesting a favorable profile for further development .

Comparative Analysis

To understand the biological relevance of this compound, it is useful to compare it with structurally similar compounds:

CompoundMolecular FormulaBiological Activity
3-Fluoro-4-nitrobenzaldehydeC7_7H4_4FNO3_3Moderate inhibitory effects on kinases
4-Fluoro-3-nitrobenzaldehydeC7_7H4_4FNO3_3Similar activity as BTK inhibitors
2-Fluoro-5-nitrobenzaldehydeC7_7H4_4FNO3_3Less studied; potential for similar applications

Properties

IUPAC Name

2-fluoro-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDHPJSICUOHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440658
Record name 2-FLUORO-3-NITROBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96516-29-9
Record name 2-FLUORO-3-NITROBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-nitrobenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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